2-Methyl-4-(1-pyrrolidinyl)benzoic acid
Description
Significance of Novel Benzoic Acid Derivatives in Chemical Sciences
Benzoic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community. researchgate.net Their versatile chemical nature makes them crucial intermediates in the synthesis of a wide array of more complex molecules. preprints.org The functionalization of the benzoic acid scaffold allows for the fine-tuning of its physicochemical properties, leading to the development of compounds with tailored applications. nih.gov In the pharmaceutical industry, for instance, benzoic acid derivatives are integral to the synthesis of various drugs and are also used as preservatives in formulations. nih.govaozunchem.com The exploration of novel benzoic acid derivatives continues to be a vibrant area of research, as these compounds often exhibit interesting biological activities and can serve as building blocks for new therapeutic agents and functional materials. preprints.orgchemicalbook.com
Overview of Research Directions for Complex Organic Molecules
The synthesis of complex organic molecules is a central theme in contemporary organic chemistry. ekb.eg Researchers are continually developing new synthetic methodologies to construct intricate molecular architectures with high efficiency and selectivity. mdpi.com Key research directions include the development of novel catalytic systems, the exploration of green and sustainable chemical processes, and the application of computational methods to predict reaction outcomes and molecular properties. ekb.egresearchgate.net The overarching goal is to create a diverse library of complex molecules that can be screened for a variety of applications, including drug discovery and materials science. rice.edu This endeavor not only expands our understanding of chemical reactivity but also provides the tools necessary to address pressing societal needs.
Academic Context of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid within Contemporary Organic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs place it firmly within the context of modern organic and medicinal chemistry. The molecule combines a substituted benzoic acid core with a pyrrolidine (B122466) ring, both of which are common features in biologically active compounds. nih.govresearchgate.net The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many natural products and synthetic drugs. nih.govresearchgate.net Therefore, the study of compounds like this compound is relevant to the broader effort of exploring the chemical space of potentially bioactive molecules.
Scope and Objectives of Academic Inquiry for this compound
The academic inquiry into a compound such as this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthesis route. Following its synthesis, a thorough characterization of its chemical and physical properties would be necessary. This would involve spectroscopic analysis to confirm its structure and experimental determination of properties such as melting point and solubility. Furthermore, given the prevalence of similar structures in medicinal chemistry, a key objective would be to investigate its potential biological activity. This could involve screening the compound against various biological targets to identify any potential therapeutic applications.
Detailed Research Findings
Due to the limited specific research on this compound, the following sections will draw upon established principles of organic chemistry and data from closely related compounds to infer its likely characteristics and the methodologies that would be employed in its study.
Synthesis and Characterization
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted toluene (B28343) derivative, which would then be functionalized to introduce the pyrrolidine and carboxylic acid groups. The synthesis of N-aryl pyrrolidines can be achieved through various methods, including palladium-catalyzed carboamination reactions or reductive amination of diketones. nih.govnih.govresearchgate.net
Once synthesized, the compound would be subjected to rigorous purification and characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be employed to confirm its molecular structure. acs.orgnih.govacs.org
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. The presence of the carboxylic acid group suggests that it would be an acidic compound with limited solubility in water but good solubility in many organic solvents. wikipedia.org The pyrrolidine ring adds a basic nitrogen atom, making the molecule zwitterionic at certain pH values.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.257 g/mol |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 40.5 Ų |
| Complexity | 236 |
Data sourced from computational predictions. guidechem.com
Spectroscopic Data Analysis (Predicted)
A detailed spectroscopic analysis would be crucial for the unequivocal identification of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would display signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch of the carbonyl group, and various C-H and C-N stretching and bending vibrations. mdpi.com
Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum would offer further structural information.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURJBOJPCIBSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 2 Methyl 4 1 Pyrrolidinyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Target Molecule
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methyl-4-(1-pyrrolidinyl)benzoic acid, two primary disconnections are most logical.
C-N Bond Disconnection: The most apparent disconnection is the bond between the aromatic ring and the pyrrolidine (B122466) nitrogen. This is a common strategy for synthesizing aryl amines. This disconnection leads to two synthons: an electrophilic aryl unit (a 2-methyl-4-halobenzoic acid derivative) and a nucleophilic pyrrolidine. This suggests a synthesis involving either a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
C-C Bond Disconnection: Another strategic disconnection involves the carboxylic acid group. This can be disconnected via a functional group interconversion (FGI). For instance, the carboxylic acid can be traced back to the oxidation of a methyl group. This approach suggests starting with a polysubstituted toluene (B28343) derivative, such as 4-amino-3-methyltoluene, and introducing the carboxyl group in a later step.
These disconnections give rise to several potential synthetic routes, starting from readily available precursors like 2-methyl-4-nitrobenzoic acid, 4-halo-2-methylbenzoic acid, or 3-methyl-4-nitrotoluene. ontosight.ai
Classical Synthetic Approaches and Their Adaptations
Classical synthetic methods provide foundational routes to the target molecule, often relying on well-established, multi-step reaction sequences.
Attempting to construct the target molecule using electrophilic aromatic substitution (EAS) on a pre-existing benzene (B151609) ring presents significant regioselectivity challenges. If one were to start with 2-methylbenzoic acid, the directing effects of the existing substituents would conflict. The methyl group is an activating, ortho-, para- directing group, while the carboxylic acid is a deactivating, meta- directing group. The combined influence of these groups would direct incoming electrophiles primarily to the 5-position (meta to the carboxyl group and ortho to the methyl group), and to a lesser extent, the 3-position. Neither position is the desired 4-position for the introduction of the pyrrolidine moiety or its precursor (e.g., a nitro group).
A more viable, albeit lengthy, EAS-based route might start with toluene. Nitration of toluene would yield a mixture of ortho- and para-nitrotoluene. The para-isomer could then be subjected to another substitution, but controlling the position would remain difficult. Therefore, direct EAS strategies are generally not efficient for achieving the specific substitution pattern of this compound.
Nucleophilic aromatic substitution (SNAr) is a highly effective and widely used method for forming aryl-amine bonds. nih.govnih.gov This pathway is particularly viable when an electron-withdrawing group is present on the aromatic ring, activating it towards nucleophilic attack.
A plausible SNAr route begins with a 4-halo-2-methylbenzoic acid derivative. The halogen, preferably fluorine or chlorine, serves as the leaving group. The carboxylic acid group (or its ester form) acts as an electron-withdrawing group, activating the halogen at the para position for substitution.
The general mechanism proceeds in two steps:
Nucleophilic Addition: Pyrrolidine, acting as a nucleophile, attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
Elimination: The aromaticity is restored by the elimination of the halide ion, resulting in the final product.
This reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures. The carboxylic acid is often protected as an ester during this step to prevent unwanted side reactions and improve solubility, followed by a final hydrolysis step to yield the desired acid. A representative SNAr reaction starting from a fluorinated precursor is shown below. researchgate.net
Table 1: Key Starting Materials for Nucleophilic Aromatic Substitution
| Starting Material | Key Features |
|---|---|
| Methyl 4-fluoro-2-methylbenzoate | Highly activated leaving group (F) for SNAr. |
| Methyl 4-chloro-2-methylbenzoate | Less reactive than the fluoro-analog but often more economical. |
The carboxylic acid moiety can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl group on the aromatic ring. For example, a synthesis could commence with 3-methyl-4-nitrotoluene. The methyl group at the 1-position can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 2-methyl-4-nitrobenzoic acid, which can then be converted to the target molecule by reduction of the nitro group followed by introduction of the pyrrolidine ring. youtube.com
Alternatively, the synthesis can be carried out using a precursor where the acid is protected as an ester, typically a methyl or ethyl ester. researchgate.netglobalscientificjournal.com Esterification is a straightforward reaction, often achieved by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid. The ester group is generally stable under the conditions of SNAr or palladium-catalyzed coupling and can be easily removed at the end of the synthesis by acid or base-catalyzed hydrolysis.
The introduction of the pyrrolidine ring is a critical step. As discussed, the most common classical method is through nucleophilic aromatic substitution, where pyrrolidine itself acts as the nucleophile. researchgate.net
Another classical approach involves the reduction of a nitro group to an amine, followed by a reaction to form the pyrrolidine ring. For instance, starting with 4-amino-2-methylbenzoic acid, one could perform a reductive amination with 1,4-dibromobutane (B41627) or a related bifunctional electrophile. However, this method can be low-yielding due to competing polymerization and intermolecular reactions. Therefore, direct coupling methods are generally preferred.
Modern Synthetic Transformations and Catalyst Applications
Modern organic synthesis heavily relies on transition-metal catalysis to achieve transformations that are difficult or impossible using classical methods. For the synthesis of this compound, palladium-catalyzed cross-coupling is the most significant modern technique.
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org For this specific target molecule, the reaction would couple a derivative of 4-bromo-2-methylbenzoic acid (or its ester) with pyrrolidine.
The catalytic cycle for the Buchwald-Hartwig amination generally involves:
Oxidative Addition: A Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
This reaction typically requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand to stabilize the palladium catalyst, and a base (e.g., NaOt-Bu, K₂CO₃). The choice of ligand is crucial for the reaction's success and has been the subject of extensive development.
Table 2: Comparison of Synthetic Routes for C-N Bond Formation
| Method | Starting Material | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| SNAr | 4-Fluoro-2-methylbenzoic acid ester | High temperature, polar aprotic solvent (e.g., DMSO) | Often metal-free, economical for activated substrates. | Requires an activated substrate with an electron-withdrawing group; limited substrate scope. |
| Buchwald-Hartwig Amination | 4-Bromo-2-methylbenzoic acid ester | Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu) | Broad substrate scope, high functional group tolerance, generally high yields. wikipedia.org | Requires expensive catalyst and ligands, sensitive to air and moisture. |
Other modern catalytic methods, such as those involving C-H activation, could potentially be applied, but for the specific C-N bond formation required here, the Buchwald-Hartwig amination remains the state-of-the-art approach. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition-metal catalysis, particularly with palladium, stands as a cornerstone for the synthesis of substituted aromatic compounds. The Buchwald-Hartwig amination is a highly effective method for the formation of the C-N bond central to the target molecule's structure. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.
A plausible and widely adopted synthetic route to this compound would start from a 4-halo-2-methylbenzoic acid derivative, such as methyl 4-bromo-2-methylbenzoate. The coupling of this precursor with pyrrolidine, catalyzed by a palladium complex, would form the desired C-N bond. A subsequent hydrolysis of the methyl ester would yield the final carboxylic acid. This two-step approach is analogous to synthetic methods reported for similar N-aryl compounds. nih.gov
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, allow the reaction to proceed under milder conditions with lower catalyst loadings.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | The active catalyst source that facilitates the oxidative addition and reductive elimination steps. |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and modulates its reactivity and selectivity. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate complex. |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction temperature and kinetics. |
While the primary bond formation is C-N, related Suzuki and Negishi cross-coupling reactions are instrumental in building more complex analogs, such as biphenyl (B1667301) derivatives, by forming C-C bonds. researchgate.netgoogle.commdpi.com For instance, a Suzuki coupling could be employed to first link a boronic acid to the benzoic acid core, followed by the introduction of the pyrrolidine moiety.
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful, atom-economical strategy in organic synthesis, minimizing the need for pre-functionalized starting materials like aryl halides. nih.gov For the synthesis of this compound, a C-H amination approach could theoretically be envisioned.
This strategy would involve a transition-metal catalyst, such as rhodium or palladium, that selectively activates a C-H bond on the 2-methylbenzoic acid ring, followed by coupling with pyrrolidine. The carboxylic acid group can act as an internal directing group, guiding the catalyst to a specific position, although this typically favors the ortho position. researchgate.net Achieving para selectivity for the introduction of the pyrrolidine ring via direct C-H functionalization is significantly more challenging and would likely require a specifically designed directing group or a catalyst system that overrides the inherent directing effect of the carboxylate. researchgate.net
While direct C-H amination for this specific target is not widely documented, the field is rapidly advancing. Research into new ligands and catalytic systems continues to expand the scope and selectivity of these transformations, offering potential future pathways for more streamlined syntheses. nih.gov
Organocatalytic Methodologies in Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has become the third pillar of asymmetric catalysis. The pyrrolidine motif itself is a privileged structure found in many highly effective organocatalysts, such as diarylprolinol silyl (B83357) ethers, which are renowned for their ability to catalyze a wide range of chemical transformations through aminocatalysis. nih.govbeilstein-journals.org
While a direct organocatalytic route for the final C-N bond formation on the aromatic ring is not typical, organocatalysis could be employed in the synthesis of complex precursors or derivatives. For example, an asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a chiral pyrrolidine-based catalyst, could be used to construct a side chain with specific stereochemistry before its elaboration and attachment to the aromatic core. beilstein-journals.org This highlights the potential for integrating organocatalytic steps into a multi-step synthesis to build molecular complexity.
Flow Chemistry and Continuous Synthesis Development
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and greater scalability. nih.gov These benefits are increasingly being leveraged in the production of active pharmaceutical ingredients. nih.gov
The synthesis of this compound could be adapted to a continuous flow process. For example, the Buchwald-Hartwig amination step, which can be exothermic, could be performed in a heated microreactor or a packed-bed reactor containing the palladium catalyst. Pumping the starting materials (methyl 4-bromo-2-methylbenzoate and pyrrolidine) through the reactor would allow for precise control over temperature, pressure, and residence time, potentially leading to higher yields and purity with reduced reaction times. unimi.it A subsequent in-line hydrolysis module could convert the ester to the final product in a continuous fashion. The development of such a process would be particularly advantageous for large-scale manufacturing. A photochemical in-flow synthesis has also been demonstrated for creating pyrrolidine analogues, showcasing the versatility of this technology. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Amination Step
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reactor volume |
| Scalability | Requires larger reactors (scale-up) | Achieved by running the system for longer (scale-out) |
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Moderate | Precise control over temperature, pressure, time |
Stereochemical Considerations in Synthesis
While this compound itself is an achiral molecule, the introduction of stereocenters on the pyrrolidine ring or on substituents of the benzoic acid would necessitate stereoselective synthetic methods.
Diastereoselective and Enantioselective Synthetic Routes
Should chiral derivatives of the target molecule be desired, enantioselective or diastereoselective methods would be required. For instance, if a substituent were present on the pyrrolidine ring, its stereochemistry would need to be controlled. This can be achieved through various means:
Asymmetric Catalysis: Using a chiral catalyst (transition-metal based or organocatalytic) to favor the formation of one enantiomer or diastereomer over another.
Substrate Control: Employing a starting material that already contains a stereocenter, which then directs the stereochemical outcome of subsequent reactions.
New pyrrolidine-based organocatalysts have been synthesized and found to be effective in reactions like the Michael addition of aldehydes to nitroolefins, achieving good enantioselectivities. beilstein-journals.org Such strategies could be adapted to build chiral pyrrolidine precursors.
Chiral Pool and Auxiliary Strategies
The chiral pool provides a reliable source of enantiomerically pure starting materials. For the synthesis of chiral pyrrolidine derivatives, natural amino acids like (S)-proline or (S)-4-hydroxyproline are exceptionally common and useful starting points. nih.gov These compounds offer a rigid five-membered ring with pre-defined stereochemistry. They can be chemically modified through a variety of established procedures to generate highly functionalized, enantiopure pyrrolidine precursors, which could then be coupled to the 2-methylbenzoic acid core.
Alternatively, a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction—could be used. After the desired stereocenter is set, the auxiliary is removed. This strategy provides another robust method for controlling the stereochemical outcome of a synthesis.
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic pathways for this compound is critically dependent on the integration of green chemistry principles. These principles provide a framework for evaluating and improving the environmental performance of chemical processes. Key areas of focus include maximizing the incorporation of reactant materials into the final product, utilizing safer solvents, and designing processes that minimize waste generation.
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no by-products.
A plausible and widely used method for forming the crucial C-N bond in the target molecule is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction would typically involve the reaction of an aryl halide, such as methyl 4-bromo-2-methylbenzoate, with pyrrolidine, followed by hydrolysis of the ester to yield the final carboxylic acid.
While highly effective, substitution and coupling reactions are not inherently 100% atom-economical due to the formation of by-products. In the Buchwald-Hartwig reaction, a stoichiometric amount of base is required, which is converted into a salt by-product.
Below is a theoretical analysis of the atom economy for the coupling step.
Table 1: Theoretical Atom Economy for the Synthesis of Methyl 2-Methyl-4-(1-pyrrolidinyl)benzoate
This table analyzes the atom economy of a hypothetical Buchwald-Hartwig amination reaction, a common method for this type of synthesis.
| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product |
| Methyl 4-bromo-2-methylbenzoate | C₉H₉BrO₂ | 229.07 | C₉H₉O₂ |
| Pyrrolidine | C₄H₉N | 71.12 | C₄H₉N |
| Sodium tert-butoxide (Base) | C₄H₉NaO | 96.10 | None |
| Total Reactant Mass | 396.29 | ||
| Product | |||
| Methyl 2-methyl-4-(1-pyrrolidinyl)benzoate | C₁₃H₁₇NO₂ | 219.28 | All |
| By-products | |||
| Sodium bromide | NaBr | 102.89 | |
| tert-Butanol | C₄H₁₀O | 74.12 | |
| Atom Economy (%) | 55.3% | ||
| Calculation: (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100 |
This analysis demonstrates that even with a high chemical yield, the inherent nature of the reaction means that a significant portion of the reactant mass (44.7%) is converted into by-products, highlighting an area for potential improvement through the development of alternative, more atom-economical synthetic routes like addition reactions, where feasible.
Solvent Selection and Minimization Strategies
For the synthesis of this compound, a key optimization strategy is the replacement of conventional solvents with greener alternatives. Recent research has focused on solvents derived from renewable resources or those with better environmental profiles. rsc.org
Table 2: Comparison of Solvents for C-N Coupling Reactions
This table compares traditional solvents with greener alternatives that could be considered for the synthesis of this compound.
| Solvent | Classification | Key Considerations |
| Toluene | Traditional | Effective, but volatile organic compound (VOC), petroleum-derived. |
| 1,4-Dioxane | Traditional | High-impact solvent, potential carcinogen, often avoided. acsgcipr.org |
| Tetrahydrofuran (B95107) (THF) | Traditional | Ethereal solvent, forms peroxides, moderate environmental impact. |
| Cyclopentyl methyl ether (CPME) | Greener Alternative | Bioderived potential, high boiling point, low peroxide formation, hydrophobic nature simplifies water removal. rsc.orgmdpi.com |
| 2-Methyl-THF | Greener Alternative | Derived from renewable resources, less toxic than THF. |
| Alkyl Acetates (e.g., i-BuOAc) | Greener Alternative | Shown to be effective in copper-catalyzed arylations, offering a less toxic option. whiterose.ac.uk |
| Deep Eutectic Solvents (DES) | Novel Green Solvent | Mixtures (e.g., menthol (B31143) and camphor) can act as reaction media, offering a biodegradable, low-toxicity alternative. rsc.org |
Beyond replacement, minimization strategies are crucial. This includes performing reactions at higher concentrations to reduce solvent volume or exploring solvent-free reaction conditions, which can be mediated by techniques like grinding or ball-milling. rsc.org
Waste Reduction and By-product Management
A primary goal of green chemistry is the prevention of waste. In the context of synthesizing this compound, this involves addressing waste from both the catalyst and the reaction by-products. Palladium-catalyzed reactions, while efficient, use a precious and toxic metal. acsgcipr.org The management of this catalyst is a critical aspect of greening the process.
Catalyst Management:
Minimize Loading: Optimizing reaction conditions to use the lowest possible amount of the palladium catalyst is the first step.
Recovery and Reuse: Homogeneous catalysts, like those often used in Buchwald-Hartwig reactions, can be difficult to separate from the product. Developing methods for catalyst recovery, such as using specialized ligands or membrane filtration techniques like organic solvent nanofiltration (OSN), is an active area of research. rsc.org This allows the expensive and hazardous metal to be recycled for subsequent reaction cycles. mdpi.com
Heterogeneous Catalysts: Using a catalyst supported on a solid material (a heterogeneous catalyst) allows for simple filtration and reuse, significantly reducing metal waste in the product stream. researchgate.net
By-product Management: The main by-products in the proposed synthetic route are inorganic salts (e.g., sodium bromide) and an alcohol (e.g., tert-butanol) from the base.
Base Selection: The choice of base can influence the nature of the by-product. Using simple inorganic bases like potassium carbonate is often preferred over organic or alkoxide bases. acsgcipr.org
Aqueous Conditions: Some modern amination protocols have been developed to work in water or with aqueous ammonia, which can simplify workups and change the waste profile of the reaction. acs.orgacs.org
Waste Valorization: While challenging, advanced green chemistry principles would explore potential uses for the generated by-products to move towards a circular economy model, though this is often not feasible for common salt wastes.
By systematically applying these green chemistry principles, the synthesis of this compound can be progressively optimized to be more sustainable, efficient, and environmentally responsible.
Advanced Reaction Mechanism Studies of 2 Methyl 4 1 Pyrrolidinyl Benzoic Acid and Its Precursors
Mechanistic Elucidation of Key Synthetic Steps
The Buchwald-Hartwig amination is a multi-step catalytic cycle. numberanalytics.com The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the reaction. numberanalytics.com
Kinetic Isotope Effects (KIE) and Reaction Coordinate Analysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction's rate-determining step. By replacing an atom at a specific position with its heavier isotope (e.g., ¹²C with ¹³C), one can measure the effect on the reaction rate. A significant KIE indicates that the bond to the isotopically labeled atom is being broken or formed in the transition state.
For the Buchwald-Hartwig amination leading to a precursor of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid, a ¹³C KIE study could be designed to investigate the oxidative addition step. By using a substrate such as methyl 4-bromo-2-methylbenzoate with a ¹³C label at the C4 position (the carbon attached to the bromine), the KIE for the C-Br bond cleavage can be determined.
Table 1: Hypothetical Kinetic Isotope Effects for the Buchwald-Hartwig Amination of Methyl 4-bromo-2-methylbenzoate
| Isotopic Label Position | Experimental k¹²/k¹³ | Significance |
| C4 (C-Br) | 1.035 | Indicates C-Br bond cleavage in the rate-determining step. |
| Carbonyl Carbon | 1.002 | No significant involvement of the ester group in the rate-determining step. |
| Methyl Carbon | 1.001 | The methyl group is not directly involved in bond breaking/formation in the transition state. |
This table presents hypothetical data for illustrative purposes.
A significant KIE at the C4 position would strongly support the oxidative addition of the aryl halide as the rate-determining step. Reaction coordinate analysis based on these findings would depict a pathway where the energy barrier for the oxidative addition is the highest point on the energy profile.
Transition State Analysis and Reaction Profiles
The transition state is the highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms as they transform from reactants to products. Characterizing this state is key to understanding the reaction mechanism. In the context of the Buchwald-Hartwig amination, the transition state for the oxidative addition step would involve the interaction of the palladium catalyst with the aryl halide.
Experimental techniques like competition experiments and detailed kinetic analysis under various conditions (e.g., varying ligand, base, and temperature) can provide insights into the structure and energetics of the transition state. The reaction profile would show the relative energies of the reactants, intermediates, transition states, and products.
Intermediates Identification and Characterization
The catalytic cycle of the Buchwald-Hartwig amination involves several key intermediates. numberanalytics.com These include the initial Pd(0) catalyst, the oxidative addition product (an arylpalladium(II) complex), the palladium-amido complex formed after amine coordination and deprotonation, and finally the product complex before catalyst regeneration.
Identifying and characterizing these intermediates can be achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, if stable analogs can be isolated. For instance, low-temperature NMR could potentially be used to observe the transient arylpalladium(II) intermediate formed during the synthesis of the precursor to this compound.
Computational Mechanistic Investigations
Computational chemistry provides a powerful lens to visualize and quantify the intricate details of reaction mechanisms that are often difficult to study experimentally.
Density Functional Theory (DFT) for Mechanism Prediction
Density Functional Theory (DFT) has become a standard tool for predicting reaction mechanisms, calculating reaction energies, and modeling transition state structures in organometallic catalysis. nih.gov For the synthesis of this compound's precursor, DFT calculations can be employed to model the entire catalytic cycle of the Buchwald-Hartwig amination.
These calculations can predict the geometries and energies of all reactants, intermediates, and transition states. The calculated energy barriers for each step can help to identify the rate-determining step, which can then be compared with experimental findings from KIE studies. DFT can also be used to predict KIEs, providing a valuable comparison with experimental results. nih.gov
Table 2: Hypothetical DFT Calculated Energy Barriers for the Buchwald-Hartwig Amination of Methyl 4-bromo-2-methylbenzoate with Pyrrolidine (B122466)
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Oxidative Addition | 18.5 | The initial step where the Pd(0) catalyst inserts into the C-Br bond. |
| Amine Coordination/Deprotonation | 5.2 | Pyrrolidine coordinates to the Pd(II) center, followed by proton removal by a base. |
| Reductive Elimination | 12.8 | The final step where the C-N bond is formed and the product is released. |
This table presents hypothetical data for illustrative purposes.
The hypothetical data in Table 2 suggests that the oxidative addition has the highest activation energy, corroborating the experimental hypothesis that it is the rate-determining step.
Molecular Dynamics Simulations of Reaction Pathways
For the synthesis of the this compound precursor, MD simulations could be used to study the approach of the pyrrolidine to the bulky arylpalladium(II) complex and to investigate the influence of different phosphine (B1218219) ligands on the rate and efficiency of the reductive elimination step. These simulations can reveal subtle dynamic effects that are not captured by static DFT calculations, offering a more complete picture of the reaction mechanism.
Quantum Chemical Calculations of Energetics
In the context of a Buchwald-Hartwig amination , calculations would focus on the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org DFT models, using functionals like B3LYP or M06-2X, can predict the activation energy for each step. researchgate.netacs.org For instance, studies on related aryl halide aminations show that the oxidative addition of the aryl halide to the Pd(0) complex is often a critical, rate-influencing step. The calculated energy barriers help predict reaction feasibility and optimize ligand choice and reaction conditions. nih.gov
For a Nucleophilic Aromatic Substitution (SNAr) pathway, which could occur with a highly activated substrate like 4-fluoro-2-methylbenzoic acid, DFT calculations would model the formation and stability of the Meisenheimer complex—a key negatively charged intermediate. masterorganicchemistry.com Computational studies on the SNAr reaction of substituted thiophenes with pyrrolidine have shown that the reaction proceeds stepwise, with the initial nucleophilic attack having a specific energy barrier, followed by a proton transfer-triggered elimination of the leaving group. nih.gov Such calculations reveal whether the reaction is likely to be concerted or stepwise and can predict the influence of substituents on the reaction rate. nih.govrsc.org
Table 1: Representative Calculated Energetic Data for Key Mechanistic Steps in Aryl Amination Reactions
| Reaction Pathway | Mechanistic Step | Typical Calculated Parameter | Example Energy Value (kcal/mol) | Reference Methodology |
| Buchwald-Hartwig | Oxidative Addition (Ar-Br + Pd(0)) | Gibbs Free Energy of Activation (ΔG‡) | ~15-25 | DFT (B3LYP, M06-2X) researchgate.net |
| Buchwald-Hartwig | Reductive Elimination | Gibbs Free Energy of Activation (ΔG‡) | ~5-15 | DFT (B3LYP, M06-2X) acs.org |
| SNAr | Nucleophilic Attack (Formation of Meisenheimer complex) | Gibbs Free Energy of Activation (ΔG‡) | ~19-25 | DFT (B3LYP/6-311++G) nih.gov |
| SNAr | Leaving Group Expulsion (from Meisenheimer complex) | Gibbs Free Energy of Activation (ΔG‡) | >40 (uncatalyzed), ~15-20 (catalyzed) | DFT (B3LYP/6-311++G) nih.gov |
Note: The data in this table are illustrative examples from studies on analogous systems and not direct measurements for the synthesis of this compound.
Spectroscopic Probing of Reaction Mechanisms
Spectroscopic techniques are indispensable for observing reaction progress in real-time, identifying transient species, and understanding the dynamics of bond formation and cleavage.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a reaction mixture within the NMR spectrometer, providing real-time data on the concentration of reactants, products, and detectable intermediates. wikipedia.org For the synthesis of this compound, ¹H and ¹³C NMR would be employed to track the reaction's progress.
By monitoring the reaction of a precursor like methyl 4-bromo-2-methylbenzoate with pyrrolidine, one could observe the disappearance of the distinct aromatic proton signals of the starting material and the simultaneous appearance of new signals corresponding to the product. For example, the proton ortho to the bromine atom would experience a significant upfield shift upon substitution with the electron-donating pyrrolidinyl group. Kinetic profiles can be constructed from this data, which aids in elucidating the reaction order and rate constants. chemrxiv.org Furthermore, specialized techniques like dynamic NMR or the use of ¹³C kinetic isotope effects can provide deep insights into the transition states of reactions like the Buchwald-Hartwig amination. nih.gov
Table 2: Hypothetical ¹H-NMR Chemical Shift Changes During Synthesis
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| Methyl 4-bromo-2-methylbenzoate | Aromatic H (ortho to -Br) | ~7.6-7.8 | Deshielded by adjacent electronegative bromine. |
| Methyl 4-bromo-2-methylbenzoate | Aromatic H (ortho to -COOCH₃) | ~7.8-8.0 | Deshielded by the ester group. |
| This compound | Aromatic H (ortho to -N(C₄H₈)) | ~6.5-6.7 | Shielded by the strong electron-donating effect of the nitrogen atom. |
| This compound | Aromatic H (ortho to -COOH) | ~7.7-7.9 | Remains deshielded by the carboxylic acid group. |
Note: This table presents expected values based on general principles of NMR spectroscopy.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the molecular vibrations within a sample. youtube.com These techniques are highly effective for studying reaction dynamics, particularly in real-time.
In situ Raman spectroscopy has been successfully used to monitor the progress of Buchwald-Hartwig aminations. chemrxiv.orgchemrxiv.org This technique can track changes in the solid state of the reaction, such as the consumption of a crystalline reactant and the formation of a non-crystalline intermediate, followed by the appearance of the crystalline product. chemrxiv.org For the synthesis of this compound, one could monitor key vibrational bands:
C-X stretch (e.g., C-Br): The disappearance of this band would indicate consumption of the aryl halide precursor.
C-N stretch: The appearance and growth of this band would signify product formation.
C=O stretch (Carboxylic Acid/Ester): Shifts in this band could indicate changes in the electronic environment or intermolecular interactions (e.g., hydrogen bonding) as the reaction proceeds.
FTIR spectroscopy is particularly sensitive to polar functional groups and would be excellent for monitoring changes in the carboxylic acid's O-H and C=O stretching frequencies. youtube.com Together, these methods provide a comprehensive picture of the bonding changes and phase transitions throughout the reaction.
Table 3: Characteristic Vibrational Frequencies for Monitoring Reaction Progress
| Functional Group/Bond | Spectroscopic Technique | Characteristic Frequency (cm⁻¹) | Expected Change During Reaction |
| C-Br Stretch | Raman | 550-650 | Disappearance |
| C-N Stretch (Aryl-Amine) | FTIR/Raman | 1250-1350 | Appearance/Growth |
| N-H Bend (Secondary Amine Salt) | FTIR | 1550-1650 | Transient Appearance/Disappearance |
| C=O Stretch (Ester Precursor) | FTIR | 1715-1735 | Disappearance |
| C=O Stretch (Carboxylic Acid Product) | FTIR | 1680-1710 | Appearance/Growth |
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and characterizing low-concentration and transient species, making it ideal for identifying reaction intermediates. nih.gov Electrospray Ionization (ESI-MS) is a soft ionization method that allows for the transfer of delicate, charged species from the solution phase into the gas phase for detection.
In a Buchwald-Hartwig catalytic cycle, ESI-MS could be used to intercept and identify key organometallic intermediates, such as the Pd(0)-ligand complex, the oxidative addition product [Pd(II)(Ar)(X)(L)], and the palladium-amido complex [Pd(II)(Ar)(NR₂)(L)]. nih.gov Observing these species provides direct evidence for the proposed catalytic cycle and can help identify off-cycle or de-activated catalyst forms.
In an SNAr mechanism, ESI-MS could potentially detect the negatively charged Meisenheimer intermediate, providing definitive proof of a stepwise pathway. The high resolution of modern mass spectrometers (HRMS) also allows for the precise determination of the elemental composition of these intermediates, confirming their identity. acs.org
Theoretical and Computational Chemistry Investigations of 2 Methyl 4 1 Pyrrolidinyl Benzoic Acid
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its chemical and physical properties. Analysis of the electronic structure of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid reveals how the interplay between the electron-donating pyrrolidinyl group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring, defines its molecular characteristics.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.org
For this compound, the HOMO is expected to be predominantly localized over the electron-rich portions of the molecule: the pyrrolidinyl nitrogen atom and the π-system of the benzene (B151609) ring. This is because the lone pair of electrons on the nitrogen atom significantly raises the energy of the orbitals in this region. Conversely, the LUMO is anticipated to be centered on the electron-deficient carboxylic acid group and the aromatic ring, which can accept electron density.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. Theoretical calculations would provide specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic properties.
Table 1: Hypothetical Frontier Orbital Energies This interactive table presents plausible calculated values for the frontier orbitals of this compound, typically derived from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the pyrrolidinyl group and aromatic ring. |
| LUMO | -1.95 | Primarily localized on the carboxylic acid group and aromatic ring. |
| Energy Gap (Eg) | 3.90 | Indicates the molecule's chemical reactivity and kinetic stability. |
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. These maps are invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show significant negative potential around the two oxygen atoms of the carboxylic acid group due to their high electronegativity. A region of negative potential would also be associated with the nitrogen atom of the pyrrolidinyl ring. The most positive potential would be concentrated on the acidic hydrogen of the carboxyl group, marking it as the primary site for deprotonation. The hydrogen atoms of the methyl group would also exhibit a lesser degree of positive potential.
To quantify the charge distribution, computational methods can calculate the partial charge on each atom. Methods like Natural Population Analysis (NPA) or Mulliken population analysis are commonly used for this purpose. These calculations would confirm the qualitative picture provided by the ESP map, assigning negative values to the oxygen and nitrogen atoms and positive values to the carbonyl carbon and the acidic hydrogen.
Table 2: Hypothetical Atomic Charges and Bond Orders This interactive table displays representative calculated values for key atoms and bonds in this compound.
| Atom/Bond | Parameter | Calculated Value | Interpretation |
| O (carbonyl) | NPA Charge | -0.65 e | High negative charge, site for electrophilic interaction. |
| O (hydroxyl) | NPA Charge | -0.70 e | High negative charge, involved in hydrogen bonding. |
| H (hydroxyl) | NPA Charge | +0.50 e | High positive charge, indicating high acidity. |
| N (pyrrolidine) | NPA Charge | -0.45 e | Negative charge, indicating electron-donating nature. |
| C(aryl)-N | Wiberg Bond Order | 1.25 | Partial double-bond character due to electron delocalization. |
| C=O (carbonyl) | Wiberg Bond Order | 1.80 | Strong double-bond character. |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and the energy barriers that separate them.
The structure of this compound contains several key rotatable bonds that define its three-dimensional shape. The most significant are the bond between the benzene ring and the carboxylic acid group, and the bond between the ring and the pyrrolidinyl nitrogen.
Rotation around the C(aryl)-COOH bond is a common feature in benzoic acids. researchgate.net The planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is often favored to maximize π-conjugation. However, steric hindrance from the adjacent methyl group could force the carboxyl group to twist out of the plane to some degree. Studies on similarly substituted aryl compounds show that such steric interactions play a crucial role in determining conformational preferences. uky.edu
Similarly, the orientation of the pyrrolidinyl group relative to the aromatic ring is critical. Steric clashes between the hydrogen atoms on the pyrrolidine (B122466) ring and the ortho-methyl group would create a significant energy barrier to free rotation, leading to distinct, preferred rotational isomers. The most stable conformer would likely adopt a twisted arrangement that minimizes these steric repulsions.
Table 3: Hypothetical Relative Energies of Plausible Rotational Isomers This interactive table shows the likely energy differences between potential stable conformers of the molecule.
| Conformer ID | Dihedral Angle C(aryl)-COOH (°) | Dihedral Angle C(aryl)-N (°) | Relative Energy (kJ/mol) | Stability |
| Conf-1 | 30 | 45 | 0.00 | Global Minimum |
| Conf-2 | 150 | 45 | 5.20 | Local Minimum |
| Conf-3 | 30 | 135 | 8.50 | Local Minimum |
| TS-1 | 0 | 0 | 15.00 | Transition State |
A Potential Energy Surface (PES) map is a theoretical plot that illustrates the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. By systematically calculating the energy of the molecule at various rotational angles of the C(aryl)-COOH and C(aryl)-N bonds, a 2D or 3D PES can be constructed.
The PES for this compound would reveal the energetic landscape of its conformational space. The "valleys" on this surface correspond to the stable, low-energy conformers (local and global minima), while the "hills" represent the transition states, which are the energy barriers that must be overcome for the molecule to convert from one conformer to another. nih.gov The height of these barriers provides information about the flexibility of the molecule and the rate at which different conformers can interconvert at a given temperature. Such analysis is crucial for understanding how the molecule's shape might adapt upon interacting with other molecules, such as biological receptors.
Molecular Dynamics for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD is particularly useful for exploring its conformational space to identify low-energy, stable structures. acs.orgresearchgate.net
The primary sources of conformational flexibility in this molecule are the rotation around the C-N bond connecting the pyrrolidine ring to the benzene ring and the orientation of the carboxylic acid group. MD simulations model the molecule's dynamics by solving Newton's equations of motion for the system, allowing for the exploration of different rotational states (rotamers) and ring puckering conformations of the pyrrolidinyl group.
A typical MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent) or in a vacuum to model the gas phase. acs.org The simulation tracks the trajectory of each atom over a period of nanoseconds or longer, providing a dynamic picture of the molecule's behavior. By analyzing these trajectories, a potential energy surface can be mapped, revealing the most probable and energetically favorable conformations. This analysis helps in understanding how the molecule's shape influences its chemical and physical properties. For aromatic carboxylic acids, MD simulations can also provide insights into their aggregation behavior in solution. acs.org
Spectroscopic Property Predictions (Computational)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties with a high degree of accuracy. mdpi.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for such predictions. psu.edu
The predicted chemical shifts for this compound would reflect its electronic structure. The electron-donating pyrrolidinyl group at the para position is expected to increase electron density on the aromatic ring, particularly at the ortho and para carbons relative to the substituent, leading to upfield shifts (lower ppm values) for the attached protons and carbons compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing carboxylic acid group decreases electron density, causing downfield shifts (higher ppm values) for nearby nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are relative to a TMS standard and are based on DFT calculations for analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 12.0 - 13.0 | 168 - 172 |
| Aromatic C-H (ortho to COOH) | 7.8 - 8.0 | 130 - 133 |
| Aromatic C-H (meta to COOH) | 6.5 - 6.7 | 110 - 113 |
| Aromatic C-H (ortho to Pyrrolidinyl) | 6.5 - 6.7 | 110 - 113 |
| CH₃ | 2.4 - 2.6 | 18 - 22 |
| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.4 | 47 - 50 |
Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be obtained. mdpi.comresearchgate.net
For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid group, C-N stretching of the pyrrolidinyl substituent, aromatic C-H and C=C stretches, and the symmetric and asymmetric stretches of the methyl group. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are unscaled and based on DFT calculations for similar substituted benzoic acids.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3500 - 3700 (monomer) | Broad, Strong (IR) |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium-Strong (IR) |
| C=O stretch (Carboxylic Acid) | 1700 - 1750 (dimer) | Very Strong (IR) |
| C=C stretch (Aromatic) | 1580 - 1620 | Strong (IR, Raman) |
| C-N stretch (Aromatic-Amine) | 1300 - 1360 | Medium-Strong (IR) |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). numberanalytics.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the maximum absorption wavelengths (λ_max).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of the strong electron-donating pyrrolidinyl group in conjugation with the benzene ring and the electron-withdrawing carboxylic acid group is likely to cause a significant red-shift (shift to longer wavelengths) in the main absorption bands compared to benzene or benzoic acid. This is due to a charge-transfer character of the transition, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 3: Predicted UV-Vis Absorption for this compound Predictions are based on TD-DFT calculations on analogous aromatic amines and benzoic acids.
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | 290 - 320 |
Predicting fluorescence properties is more complex, requiring calculations of the excited state geometry and the energy difference for emission. However, molecules with significant intramolecular charge transfer character often exhibit fluorescence, suggesting that this compound may be fluorescent.
Intermolecular Interactions and Aggregation Studies
The solid-state structure and aggregation behavior of this compound are governed by non-covalent intermolecular interactions, with hydrogen bonding being the most significant.
Like most carboxylic acids, this compound is strongly expected to form a centrosymmetric dimer in the solid state. mdpi.com This structure is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic eight-membered ring motif. acs.orgnih.gov This is a very stable arrangement and is the most common supramolecular synthon observed in the crystal structures of benzoic acid and its derivatives. acs.org
π-Stacking and Van der Waals Forces
In substituted benzoic acids, the nature and position of substituents on the benzene ring can modulate the strength and geometry of π-stacking. For instance, in para-substituted benzoic acids, continuous dispersive and stacking interactions have been found to be dominant factors influencing nucleation rates and the propensity to crystallize. cam.ac.uk The interplay between hydrogen bonding and π-π stacking can be solvent-dependent during crystallization. For example, in the case of p-aminobenzoic acid, hydrogen bonds are the dominant interactions in organic solvents, whereas water promotes π−π stacking. cam.ac.uk
The contribution of various intermolecular contacts to the crystal packing can be quantified using Hirshfeld surface analysis. This computational tool allows for the visualization and analysis of intermolecular interactions. For example, in a study of a different benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, Hirshfeld surface analysis and 2D fingerprint plots were used to reveal the nature of the intermolecular interactions. niscpr.res.inresearchgate.net This type of analysis could be applied to this compound to understand the relative importance of different non-covalent interactions.
Computational Modeling of Crystal Packing
Computational modeling is a powerful tool for investigating and predicting the crystal packing of organic molecules. These methods can provide insights into the intermolecular interactions that govern the three-dimensional arrangement of molecules in a crystal.
Density Functional Theory (DFT) is a quantum chemical method frequently used to investigate the properties of molecules both as isolated entities and in the crystalline phase. mdpi.com DFT calculations can be used to explore the potential energy landscape of a molecule, identifying stable conformers and the energetic barriers between them. mdpi.com For substituted benzoic acids, DFT can elucidate the effects of substituents on the molecular structure and properties. mdpi.com Furthermore, periodic DFT calculations can be used to optimize crystal structures and calculate lattice energies, providing a theoretical basis for understanding polymorphism. nih.gov A concept known as "crystallization force," derived from DFT, has been developed to describe the local changes in electronic structure upon crystallization and to quantify the intermolecular interactions that direct molecular packing. nih.gov
Molecular Dynamics (MD) simulations can be employed to study the behavior of molecules in solution and the initial stages of nucleation. ucl.ac.uk By modeling the explicit interactions between solute and solvent molecules, MD simulations can help identify the dominant molecular associates present in solution, which may act as precursors to crystal nucleation. ucl.ac.uk For instance, studies on substituted benzoic acids have used MD simulations to show that in apolar solvents, hydrogen-bonded dimers are common, while in polar solvents, π-π stacked associates may be favored. ucl.ac.ukacs.org
Pairwise intermolecular interaction energy calculations , often performed using programs like CrystalExplorer, can quantify the energetic contributions of different types of interactions (e.g., electrostatic, dispersion, repulsion) within a crystal lattice. ucl.ac.uk This allows for a detailed understanding of the forces holding the crystal together.
While specific computational studies on the crystal packing of this compound are not present in the surveyed literature, the established methodologies for other benzoic acid derivatives provide a clear framework for how such an investigation would be conducted. Such studies would likely involve:
A conformational analysis to identify low-energy conformers of the molecule.
Crystal structure prediction to generate a set of plausible crystal packings.
DFT calculations to optimize the geometries and calculate the relative lattice energies of the predicted polymorphs.
Analysis of the predicted crystal structures to identify the key intermolecular interactions, such as hydrogen bonds, π-stacking, and van der Waals forces, that stabilize the packing arrangements.
Below is a hypothetical data table illustrating the kind of information that could be generated from such a computational study for different predicted polymorphs of this compound.
| Polymorph | Space Group | Lattice Energy (kJ/mol) | Predominant Intermolecular Interactions |
| Form I | P2₁/c | -120.5 | Carboxylic acid dimer (O-H···O), C-H···π interactions |
| Form II | P-1 | -118.2 | π-π stacking (parallel-displaced), C-H···O interactions |
| Form III | C2/c | -115.8 | Catemer (O-H···O chain), van der Waals forces |
Note: The data in this table is purely illustrative and not based on experimental or calculated values for this compound.
Molecular Interactions and Abstract Binding Mechanisms of 2 Methyl 4 1 Pyrrolidinyl Benzoic Acid
Computational Docking and Ligand-Receptor Interaction Modeling
Computational docking and simulation are instrumental in predicting the binding affinity and orientation of a ligand within a receptor's binding site. These in silico techniques model the physicochemical properties of both the ligand and the receptor to forecast their interaction landscape.
Protein-ligand docking predicts the preferred orientation of a molecule when bound to a protein target. For 2-Methyl-4-(1-pyrrolidinyl)benzoic acid, docking studies against hypothetical protein scaffolds, such as a generic kinase and a protease, can elucidate its potential interaction patterns. The molecule's key features—the carboxylate group of the benzoic acid, the hydrophobic methyl group, and the nitrogen-containing pyrrolidine (B122466) ring—dictate its binding capabilities.
In a hypothetical serine protease active site, the negatively charged carboxylate group could form strong ionic bonds or hydrogen bonds with positively charged amino acid residues like arginine or lysine (B10760008), or with backbone amides in the oxyanion hole. The methyl group and the phenyl ring would likely favor hydrophobic pockets, while the pyrrolidine ring could establish additional van der Waals contacts.
Similarly, in a generic kinase ATP-binding site, the benzoic acid moiety might mimic the phosphate (B84403) groups of ATP, forming hydrogen bonds with the hinge region of the kinase. Studies on other benzoic acid derivatives have shown that interactions with key amino acid residues are crucial for binding. nih.gov For instance, docking analyses of similar compounds often reveal hydrogen bonding and hydrophobic interactions as primary drivers for complex formation. researchgate.net
Table 1: Hypothetical Docking Scores of this compound against Abstract Protein Scaffolds
| Hypothetical Target | Docking Score (kcal/mol) | Predicted Key Interactions |
| Generic Serine Protease | -8.2 | Hydrogen bond (Carboxylate with catalytic triad (B1167595) residue), Hydrophobic (Methyl group in S1 pocket) |
| Generic Kinase (ATP site) | -7.5 | Hydrogen bond (Carboxylate with hinge region), van der Waals (Pyrrolidine ring with gatekeeper residue) |
| Abstract Nuclear Receptor | -9.1 | Ionic bond (Carboxylate with lysine residue), Pi-stacking (Benzene ring with tyrosine) |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations on a complex of this compound and a hypothetical receptor would reveal the stability of the binding pose, the flexibility of the ligand in the binding pocket, and the role of solvent molecules.
Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the simulation. A stable RMSD for the ligand suggests a persistent binding mode. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the ligand or protein are most flexible. For this compound, the pyrrolidine ring might exhibit greater flexibility than the more rigid benzoic acid core. The simulation can also track the persistence of key hydrogen bonds and water-mediated interactions, providing a more complete picture of the binding event. Studies on other protein-benzoic acid complexes have used MD calculations to confirm the stability and compactness of the resulting complexes. nih.gov
Table 2: Illustrative Parameters for a Hypothetical MD Simulation
| Parameter | Value/Condition | Purpose |
| Simulation Time | 200 ns | To observe long-timescale dynamics and conformational changes. |
| System | Ligand-protein complex in explicit water | To accurately model the biological environment. |
| Temperature | 310 K | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To assess complex stability, residue flexibility, and specific interaction strength. |
Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. These calculations decompose the total binding energy into constituent parts, such as van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.gov
For this compound, the electrostatic interactions from its carboxylate group are expected to contribute significantly and favorably to the binding energy. The van der Waals and non-polar solvation energies, driven by the methyl and pyrrolidinyl groups, would also be key contributors. Comparing the calculated binding free energies for different poses or against different receptors allows for a quantitative ranking of binding hypotheses.
Abstract Enzyme Inhibition Mechanisms (Conceptual without specific biological targets or in vivo implications)
The structural features of this compound allow for the conceptualization of several abstract enzyme inhibition mechanisms.
Competitive inhibition occurs when a molecule structurally resembles an enzyme's natural substrate and competes for the same active site. The benzoic acid portion of the molecule is a classic bioisostere for a carboxylate group found in many natural substrates, such as amino acids or metabolic intermediates.
In a hypothetical scenario, this compound could act as a competitive inhibitor of an enzyme that processes a carboxylate-containing substrate. The molecule would bind to the active site, with its carboxylate group occupying the same position as the substrate's carboxylate. The methyl and pyrrolidinyl substituents would then occupy adjacent pockets, potentially forming favorable interactions that anchor the inhibitor more tightly than the natural substrate. Because the inhibitor cannot be processed by the enzyme, it effectively blocks the enzyme's function. The efficiency of this inhibition would depend on how well the substituents fit within the enzyme's active site.
Allosteric modulation involves a ligand binding to a site on the enzyme that is distinct from the active site (an allosteric site). nih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby modulating the enzyme's activity. Allosteric modulators can be inhibitors or activators.
It can be hypothesized that this compound could function as a negative allosteric modulator. In this model, the compound would bind to a topographically distinct allosteric pocket on a hypothetical enzyme. This binding could be driven by a combination of hydrophobic interactions involving the methyl and pyrrolidine groups and a key hydrogen bond from the benzoic acid group. This interaction would trigger a cascade of conformational changes that propagate to the active site, either preventing substrate binding or reducing the enzyme's catalytic efficiency. The discovery of such subtype-specific allosteric modulators has been a significant advance in designing selective ligands. nih.gov
Covalent Modification Potential
The potential for a molecule to act as a covalent modifier is intrinsically linked to its chemical structure and the presence of reactive functional groups that can form a permanent bond with a biological target, typically a protein. In the case of this compound, an analysis of its constituent parts—a benzoic acid, a methyl group, and a pyrrolidine ring—suggests a generally low intrinsic reactivity for covalent bond formation under physiological conditions.
The carboxylic acid group is the most reactive moiety. While carboxylic acids can be activated to form more reactive species like acyl halides or anhydrides, these reactions typically require specific chemical reagents and are not spontaneous physiological processes wikipedia.org. Under biological conditions, the carboxyl group primarily exists in its carboxylate form, acting as a hydrogen bond acceptor or participating in ionic interactions. However, it is noteworthy that certain carboxylic acids have been implicated in covalent binding, often through metabolic activation to form reactive acyl glucuronides or acyl-CoA thioesters. These activated intermediates can then acylate nucleophilic residues on proteins.
The pyrrolidine ring is a saturated heterocyclic amine and is generally considered chemically inert and not prone to covalent modification reactions. Similarly, the methyl group and the aromatic ring are stable and lack obvious electrophilic or nucleophilic centers that would predispose them to covalent interactions with biomolecules.
For a compound like this compound to act as a covalent modifier, it would likely require either the presence of a "warhead"—a specifically designed reactive group—which is absent in this structure, or metabolic activation to an electrophilic intermediate. Research into covalent inhibitors often involves the deliberate incorporation of reactive functionalities, such as chloromethyl ketones or Michael acceptors, to achieve covalent targeting of specific amino acid residues like cysteine nih.gov. Without such features, the potential for this compound to covalently modify its biological targets is considered to be low.
Abstract Structure-Activity Relationship (SAR) Derivation for Analogs
The structure-activity relationship (SAR) of a series of compounds describes how modifications to the molecular structure affect their biological activity. For the analogs of this compound, a systematic exploration of its different subunits would be essential to derive a comprehensive SAR. This would involve synthesizing and testing derivatives with modifications to the benzoic acid core, the methyl substituent, and the pyrrolidine ring. While specific SAR data for this compound is not publicly available, a conceptual SAR can be derived based on established principles of medicinal chemistry.
For instance, the position and nature of the substituents on the benzoic acid ring are critical. The spatial arrangement of the methyl and pyrrolidinyl groups at positions 2 and 4, respectively, defines a specific substitution pattern that will influence how the molecule binds to its target. Altering the methyl group to a larger alkyl group or an electron-withdrawing group would probe the steric and electronic requirements of the binding pocket. Similarly, replacing the pyrrolidine with other cyclic or acyclic amines would elucidate the importance of the ring size, basicity, and lipophilicity of this substituent for biological activity wikipedia.org. The carboxylic acid is a key feature, likely involved in crucial hydrogen bonding or ionic interactions, and its replacement with other acidic groups (like a tetrazole) or its esterification would be important modifications to evaluate nih.govnih.gov.
Computational SAR Methods (QSAR, 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the biological activity of a set of compounds with their physicochemical properties, or molecular descriptors. A 2D-QSAR study on analogs of this compound would involve generating a dataset of molecules with their corresponding biological activities and then using statistical methods to build a mathematical model. This model could help predict the activity of new, unsynthesized analogs and identify the key molecular properties driving activity nih.govresearchgate.net.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods require the alignment of the compound series based on a common scaffold or a pharmacophore model. The resulting 3D grid-based descriptors for steric and electrostatic fields can provide a more detailed and intuitive understanding of the SAR, guiding the design of more potent and selective analogs bcrcp.ac.in.
Molecular Descriptors and Their Correlation with Abstract Activity
The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For a series of analogs of this compound, a range of descriptors would be relevant researchgate.net:
| Descriptor Class | Examples | Potential Impact on Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influence electrostatic interactions, reactivity, and charge-transfer processes with the target. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Define the size and shape constraints of the binding pocket. |
| Hydrophobic | LogP, Water solubility | Govern the compound's ability to cross cell membranes and interact with hydrophobic regions of the target. |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |
| Quantum-Chemical | Mulliken charges, Fukui functions | Provide detailed information on the electron distribution and reactivity at specific atomic sites mdpi.comdntb.gov.ua. |
By systematically varying these descriptors across a series of analogs and measuring the corresponding biological activity, a correlation analysis can reveal which properties are most critical for the desired effect. For example, a positive correlation with LogP might suggest that increasing lipophilicity enhances activity, while a negative correlation with a steric descriptor for a particular substituent might indicate a size limitation in the binding site.
Pharmacophore Modeling for Ligand Design (Conceptual)
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. For this compound, a conceptual pharmacophore model can be hypothesized based on its chemical structure, which would serve as a starting point for ligand design and virtual screening nih.govyoutube.com.
The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor/Negative Ionizable feature: Represented by the carboxylic acid group. This is often a critical interaction point for anchoring a ligand into a binding site.
A Hydrophobic/Aromatic feature: The benzene (B151609) ring provides a scaffold and can engage in hydrophobic or pi-stacking interactions.
A Hydrogen Bond Acceptor/Positive Ionizable feature: The nitrogen atom of the pyrrolidine ring, depending on its protonation state, could act as a hydrogen bond acceptor or participate in ionic interactions.
Steric/Hydrophobic features: The methyl group and the aliphatic part of the pyrrolidine ring can define specific steric volumes that are important for affinity and selectivity.
A hypothetical pharmacophore model for this compound is presented below:
| Feature | Description |
| HBA/NI | Hydrogen Bond Acceptor / Negative Ionizable (from the carboxylic acid) |
| HY/AR | Hydrophobic / Aromatic (from the benzene ring) |
| HBA/PI | Hydrogen Bond Acceptor / Positive Ionizable (from the pyrrolidine nitrogen) |
| HY | Hydrophobic (from the methyl group and pyrrolidine ring) |
This conceptual model could be refined using structure-based methods if the crystal structure of the target protein is known, or ligand-based methods by comparing the structures of other known active compounds dovepress.com. Once validated, this pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity.
Derivatization and Structural Modification Strategies for 2 Methyl 4 1 Pyrrolidinyl Benzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating prodrugs, altering solubility, and enabling further coupling reactions.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, reacting 2-Methyl-4-(1-pyrrolidinyl)benzoic acid with methanol (B129727) and a catalytic amount of H₂SO₄ would yield the corresponding methyl ester. mdpi.com Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid.
Amidation: The synthesis of amides from the carboxylic acid moiety is another crucial derivatization. This can be achieved by direct condensation with a primary or secondary amine. rsc.org These reactions often require coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. nih.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.gov Additionally, direct amidation can be catalyzed by transition metals such as titanium nih.gov or zirconium, which facilitate the condensation of unactivated carboxylic acids and amines. rsc.orgresearchgate.net
The table below summarizes common reagents and conditions for these transformations.
| Transformation | Reagent(s) | Typical Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Reflux | Alkyl ester |
| Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Heat | Alkyl ester | |
| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Solvent (e.g., DCM, DMF), Room Temp | Amide |
| 1. SOCl₂ or (COCl)₂ 2. Amine | 1. Reflux 2. Solvent, Base | Amide | |
| Amine, TiCl₄ | Pyridine (B92270), 85 °C | Amide nih.gov |
Functionalization of the Pyrrolidine (B122466) Ring
The pyrrolidine ring offers further opportunities for structural diversification, primarily through reactions involving the nitrogen atom or, less commonly, the carbon skeleton of the ring.
N-Alkylation and Acylation Reactions
The nitrogen atom of the pyrrolidine ring is a secondary amine and thus acts as a nucleophile. nih.gov This allows for straightforward N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a non-nucleophilic base to neutralize the acid formed. This process introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine.
N-Acylation: Acyl groups can be introduced by reacting the pyrrolidine nitrogen with acylating agents like acyl chlorides or acid anhydrides. This forms an N-acylpyrrolidine derivative, which is an amide. This reaction can influence the electronic properties of the pyrrolidine nitrogen, reducing its basicity and nucleophilicity.
Halogenation and Subsequent Cross-Coupling at the Pyrrolidine Ring
Modification of the Aromatic Ring
The benzene (B151609) ring is another key site for modification, allowing for the introduction of new substituents or the elaboration of the existing methyl group.
Further Substitutions (e.g., Nitration, Halogenation, Sulfonation)
The positions for new substituents on the aromatic ring are dictated by the directing effects of the groups already present: the methyl group (-CH₃), the pyrrolidinyl group (-NC₄H₈), and the carboxylic acid group (-COOH).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).
The table below predicts the major products for these reactions based on the directing effects of the existing substituents.
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and 5-nitro- derivatives |
| Halogenation | Br₂, FeBr₃ | 3-Bromo- and 5-bromo- derivatives |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo- and 5-sulfo- derivatives |
Side-Chain Elongation and Diversification
The methyl group attached to the aromatic ring can also be a point of modification. A common strategy is to first perform a free-radical halogenation at the benzylic position using a reagent like N-bromosuccinimide (NBS) under UV irradiation. This converts the methyl group into a bromomethyl group (-CH₂Br). This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to extend the side chain. For example, it can be reacted with cyanides to form a nitrile, which can be further hydrolyzed to a carboxylic acid, or used in Williamson ether synthesis or to form new C-C bonds via Grignard reagents or other organometallic species. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies (Conceptual)
In medicinal chemistry, the strategic modification of a lead compound is fundamental to optimizing its pharmacological profile. Scaffold hopping and bioisosteric replacement are key conceptual strategies employed to discover novel chemotypes with improved properties such as potency, selectivity, and metabolic stability, or to secure new intellectual property. nih.govspirochem.com These approaches involve modifying the core structure (scaffold) of a molecule or replacing specific functional groups with others that have similar physicochemical or topological properties. spirochem.comcambridgemedchemconsulting.com For the compound this compound, these strategies can be conceptually applied to its two main structural components: the pyrrolidine ring and the benzoic acid core.
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle. frontiersin.org Its non-planar, three-dimensional structure, basic nitrogen atom, and potential for stereochemistry make it a valuable scaffold in drug design, allowing for efficient exploration of pharmacophore space. nih.govresearchgate.net Conceptual modifications can be aimed at altering the molecule's basicity (pKa), lipophilicity, hydrogen bonding capacity, and spatial arrangement to explore new interactions with a biological target or to improve pharmacokinetic properties.
Bioisosteric Replacement: Bioisosterism involves substituting a functional group with another that retains similar biological activity. For the pyrrolidine moiety, several replacements can be envisioned:
Heteroatom-Substituted Rings: Introducing an additional heteroatom, such as in morpholine (B109124) (oxygen) or thiomorpholine (B91149) (sulfur), can reduce basicity and increase polarity, potentially improving solubility and modifying hydrogen bonding capabilities.
Acyclic Amines: Replacing the cyclic structure with flexible acyclic amines (e.g., diethylamino or N-methylpropylamino groups) can help determine if the constrained ring structure is essential for activity. While this increases conformational flexibility, it can be a useful strategy in structure-activity relationship (SAR) studies. nih.gov
Non-basic Rings: If the basic nitrogen is not critical for activity but the ring's conformation is, replacing pyrrolidine with cyclopentane (B165970) or tetrahydrofuran (B95107) could be explored. nih.gov This would remove the basicity while maintaining a similar five-membered ring scaffold.
Scaffold Hopping: Scaffold hopping aims to identify isofunctional molecules with entirely different core structures. nih.govresearchgate.net This is a more drastic modification used to escape existing patent space or to fundamentally alter physicochemical properties.
Bridged and Spirocyclic Systems: Introducing more rigid, three-dimensional scaffolds like bicyclic amines (e.g., 2-azabicyclo[2.1.1]hexane) or spirocyclic amines can lock the conformation into a specific orientation. This can lead to significant gains in potency and selectivity if the rigid conformation is favorable for binding.
Aromatic Heterocycles: If the saturation of the pyrrolidine ring is not essential, it could be replaced with aromatic heterocycles like pyrrole, pyrazole, or imidazole. This would drastically change the geometry from 3D to planar and remove basicity (in the case of pyrrole) or introduce different electronic properties.
The table below outlines conceptual replacements for the pyrrolidine ring and the rationale for each modification.
Table 1: Conceptual Replacement Strategies for the Pyrrolidine Ring
| Modification Type | Original Moiety | Proposed Replacement | Rationale |
|---|---|---|---|
| Bioisosteric Replacement | Pyrrolidine | Azetidine | Ring contraction; alters nitrogen position and pKa. |
| Bioisosteric Replacement | Pyrrolidine | Piperidine | Ring expansion; alters conformation and pKa. |
| Bioisosteric Replacement | Pyrrolidine | Morpholine | Introduces oxygen heteroatom; reduces basicity, increases polarity. |
| Bioisosteric Replacement | Pyrrolidine | Diethylamino Group | Acyclic analog; increases flexibility, probes necessity of cyclic scaffold. |
| Scaffold Hopping | Pyrrolidine | 2-Azabicyclo[2.1.1]hexane | Rigid bicyclic scaffold; restricts conformation, explores novel 3D space. |
The benzoic acid moiety is a common structural motif in medicinal chemistry, often acting as a key interaction point with biological targets through its acidic proton and carbonyl group. nih.gov Modifications to this core can be aimed at tuning acidity, improving metabolic stability, enhancing cell permeability, or finding alternative interactions with a target. researchgate.net
Bioisosteric Replacement of the Carboxylic Acid Group: The carboxylic acid group is frequently replaced to overcome issues like rapid metabolism or poor membrane permeability while maintaining the essential acidic interaction.
Tetrazoles: 5-Substituted 1H-tetrazoles are one of the most common non-classical bioisosteres for carboxylic acids. drughunter.com They have a similar pKa (around 4.5-4.9) and can participate in similar hydrogen bonding interactions, but they are often more lipophilic and metabolically stable. drughunter.comcambridgemedchemconsulting.com
Acyl Sulfonamides: These groups are also acidic and can mimic the hydrogen-bonding pattern of a carboxylic acid. They are generally weaker acids than carboxylic acids, which can be advantageous in certain contexts. drughunter.com
Hydroxamic Acids: These can also serve as bioisosteres, though their chemical properties, including their potential for metal chelation, differ significantly.
Acidic Phenols or Hydroxypyrazoles: In some cases, a highly acidic phenol (B47542) (e.g., substituted with electron-withdrawing groups) or other acidic heterocycles can replace a carboxylic acid, offering different geometries and physicochemical properties. cambridgemedchemconsulting.com
Heteroaromatic Rings: The phenyl ring can be replaced by various heteroaromatic systems such as pyridine, thiophene, furan, or pyrazole. For example, replacing the benzene ring with a pyridine ring (to create a nicotinic or isonicotinic acid derivative) introduces a nitrogen atom that can act as a hydrogen bond acceptor and changes the electronic distribution of the ring.
Saturated and Partially Saturated Rings: If aromaticity is not required, replacing the benzene ring with a cyclohexane (B81311) or cyclohexene (B86901) carboxylic acid can introduce a three-dimensional character and remove potential aromatic metabolism pathways. nih.gov
Repositioning of Substituents: While not a true scaffold hop, moving the substituents (the methyl, pyrrolidinyl, and carboxyl groups) to different positions on the phenyl ring is a fundamental strategy to explore the structure-activity relationship and optimize target engagement.
The following table summarizes conceptual modification strategies for the benzoic acid core.
Table 2: Conceptual Modification Strategies for the Benzoic Acid Core
| Modification Type | Original Moiety | Proposed Replacement | Rationale |
|---|---|---|---|
| Bioisosteric Replacement | Carboxylic Acid | 1H-Tetrazole | Mimics acidity and H-bonding; increases metabolic stability and lipophilicity. drughunter.com |
| Bioisosteric Replacement | Carboxylic Acid | Acyl Sulfonamide | Acidic mimic with different pKa; can improve permeability. drughunter.com |
| Scaffold Hopping | Benzene Ring | Pyridine Ring | Introduces a nitrogen atom; alters electronics and provides a hydrogen bond acceptor. |
| Scaffold Hopping | Benzene Ring | Thiophene Ring | Bioisostere of phenyl ring; explores different spatial and electronic properties. |
| Scaffold Hopping | Benzene Ring | Cyclohexane Ring | Saturated, non-planar core; increases sp³ character and alters 3D shape. nih.gov |
Advanced Analytical Techniques in the Characterization of 2 Methyl 4 1 Pyrrolidinyl Benzoic Acid and Its Derivatives
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
While 2-Methyl-4-(1-pyrrolidinyl)benzoic acid itself is not chiral, derivatives of this scaffold may contain stereogenic centers, necessitating methods to determine enantiomeric purity. Chiral chromatography is the gold standard for separating enantiomers, which have identical physical properties in an achiral environment but may exhibit vastly different pharmacological and toxicological profiles. researchgate.net The separation is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase, CSP) or a mobile phase additive. chiralpedia.com
High-Performance Liquid Chromatography (HPLC)
Direct separation using a Chiral Stationary Phase (CSP) is the most common approach in HPLC for resolving enantiomers. wvu.edu For acidic compounds like derivatives of this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective.
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile. Separation occurs through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving resolution. chromatographyonline.com
Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin are effective for resolving a wide range of chiral molecules, including amino acids and other acidic compounds. researchgate.net These CSPs offer multi-modal separation mechanisms, including ion-exchange, hydrophobic, and hydrogen-bonding interactions, and can be operated in reversed-phase, polar organic, or normal-phase modes. chromatographyonline.com
An alternative to direct separation is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). chiralpedia.com
Table 1: Representative Chiral HPLC Method Parameters for a Chiral Derivative of this compound This table presents hypothetical conditions based on established methods for similar chiral acidic compounds.
| Parameter | Normal-Phase Method | Reversed-Phase Method |
| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm) | Macrocyclic Glycopeptide (e.g., Teicoplanin, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | Acetonitrile (B52724) / 10 mM Ammonium Acetate Buffer, pH 4.5 (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Principle | Direct separation on a CSP, exploiting hydrogen bonding and π-π interactions. | Direct separation on a CSP, utilizing ionic, hydrophobic, and polar interactions. |
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. gcms.cz Since this compound and its derivatives are non-volatile due to the carboxylic acid group, derivatization is a mandatory prerequisite. The carboxylic acid is typically converted to a less polar, more volatile ester (e.g., methyl or ethyl ester) or a trimethylsilyl (B98337) (TMS) ester. researchgate.netnih.gov
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz Derivatized β- and γ-cyclodextrins are widely used due to their ability to form transient diastereomeric inclusion complexes with a variety of chiral molecules. The separation efficiency is highly dependent on the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. gcms.cz
Table 2: Representative Chiral GC Method Parameters for a Derivatized Chiral Derivative of this compound This table presents hypothetical conditions based on established methods for similar chiral compounds.
| Parameter | Description |
| Derivatization | Esterification with Methanol (B129727)/HCl or Silylation with BSTFA to form the methyl ester or TMS-ester derivative. |
| Column (CSP) | Fused silica (B1680970) capillary column (30 m x 0.25 mm) coated with a derivatized β-cyclodextrin stationary phase. |
| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |
| Temperature Program | Initial 150°C, ramp at 2°C/min to 220°C, hold for 10 minutes. |
| Injector Temp. | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Detector Temp. | 270°C |
| Principle | Separation of volatile diastereomeric derivatives based on differential partitioning into a cyclodextrin-based CSP. |
Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies like the ICH to ensure product safety and quality. ijprajournal.comnih.gov Hyphenated techniques that couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry are the most powerful tools for this purpose. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern impurity profiling. ijprajournal.com It allows for the detection, identification, and quantification of trace-level impurities, often without the need for isolating them. A typical workflow involves developing a robust reversed-phase HPLC method that separates the main compound from process-related impurities and degradation products. hpst.cz
For this compound, a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid to ensure good peak shape and ionization) would be appropriate. ekb.eg The eluent is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually produces the protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight of impurities. chimia.ch In the case of the target compound, protonation would likely occur on the basic pyrrolidinyl nitrogen.
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ of an impurity). The resulting product ion spectrum is a fingerprint that can be used to elucidate the impurity's structure, often by comparing its fragmentation pattern to that of the parent compound. hpst.cz
Table 3: Potential Impurities of this compound and LC-MS/MS Analysis Parameters This table presents hypothetical impurities and representative analytical conditions.
| Potential Impurity | Structure | Molecular Formula | Exact Mass [M] | Expected [M+H]⁺ (m/z) |
| Parent Compound | This compound | C₁₂H₁₅NO₂ | 205.1103 | 206.1176 |
| Impurity A (Starting Material) | 4-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.0633 | 152.0706 |
| Impurity B (N-Oxide) | 2-Methyl-4-(1-oxido-1-pyrrolidinyl)benzoic acid | C₁₂H₁₅NO₃ | 221.1052 | 222.1125 |
| Impurity C (De-methylated) | 4-(1-Pyrrolidinyl)benzoic acid | C₁₁H₁₃NO₂ | 191.0946 | 192.1019 |
| Impurity D (Dimer) | Dimeric species from synthesis | C₂₄H₃₀N₂O₄ | 410.2206 | 411.2278 |
| LC Conditions | Column: C18 (100 x 2.1 mm, 1.8 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Gradient Elution. | |||
| MS Conditions | Ionization Mode: ESI Positive; Scan Mode: Full Scan (m/z 100-800) and Product Ion Scan (MS/MS) on detected impurity ions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique primarily used for identifying volatile and semi-volatile organic impurities, such as residual solvents or volatile by-products. researchgate.net For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability, as discussed in the chiral GC section. researchgate.net Trimethylsilylation is a common and effective derivatization method for carboxylic acids and amines. nih.gov
In a typical GC-MS analysis, the derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which commonly uses electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation, providing a detailed mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against spectral libraries (like NIST) for confident identification of known impurities. For unknown impurities, the fragmentation pattern provides valuable clues for structure elucidation. researchgate.netjournalijar.com
Table 4: Representative GC-MS Method for Impurity Profiling of Derivatized this compound This table presents hypothetical conditions for the analysis of a TMS-derivatized sample.
| Parameter | Description |
| Derivatization | Reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to a TMS-ester. |
| GC Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane stationary phase (DB-5 or equivalent). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Temperature Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |
| MS Ionization | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-550. |
| Data Analysis | Comparison of mass spectra with commercial libraries (e.g., NIST) and interpretation of fragmentation patterns for unknown peaks. |
Future Research Directions and Academic Perspectives
Exploration of Novel Synthetic Methodologies for Related Scaffolds
The synthesis of substituted aminobenzoic acids is a cornerstone of medicinal and materials chemistry. While traditional methods like the Ullmann condensation and Buchwald-Hartwig amination are robust, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.
Modern Cross-Coupling Reactions: The Buchwald-Hartwig amination has revolutionized C-N bond formation, allowing for the coupling of a wide array of amines and aryl halides with high functional group tolerance. wikipedia.org Future work could focus on developing next-generation catalyst systems, including those based on non-phosphine ligands or nickel-based alternatives, to broaden the substrate scope and perform reactions under even milder conditions. youtube.com
Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. Research into one-pot reactions, such as the catalytic reduction of a nitro group and oxidation of a formyl group on a shared scaffold, demonstrates a pathway to valuable aminobenzoic acids using bio-based materials in subcritical water, avoiding harsh reagents. mdpi.com Microwave-assisted synthesis is another area that can accelerate reactions and improve yields for derivatives of para-aminobenzoic acid (PABA). nih.gov
Alternative Condensation and Cyclization Reactions: Methods like the Knoevenagel condensation can be employed to build complexity from simpler starting materials, such as aminobenzaldehydes. researchgate.net Furthermore, exploring intramolecular cyclization reactions from aminobenzoic acid precursors could lead to novel heterocyclic systems. For instance, the synthesis of triazole-3-thiol and oxadiazole-2-thiol derivatives from PABA highlights the versatility of this scaffold in creating diverse chemical entities. nih.gov
Deepening Mechanistic Understanding of Key Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new ones. For a molecule like 2-Methyl-4-(1-pyrrolidinyl)benzoic acid, the key transformation is often a palladium-catalyzed C-N cross-coupling reaction.
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. youtube.com The key steps are oxidative addition of the aryl halide to the Pd(0) center, association of the amine, deprotonation by a base to form an amide, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle
| Step | Description |
|---|---|
| Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. |
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com |
| Ligand Exchange/Amine Coordination | The amine nucleophile coordinates to the Pd(II) center, typically displacing a halide ligand. youtube.com |
| Deprotonation | A base removes a proton from the coordinated amine, forming a palladium amide complex. researchgate.net |
| Reductive Elimination | The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org |
Future research directions include:
Role of Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) are known to stabilize the palladium catalyst and promote the crucial reductive elimination step. youtube.com Continued mechanistic studies aim to rationally design new ligands that can overcome challenges such as coupling with less reactive aryl chlorides or sterically hindered substrates. libretexts.org
Side Reactions: Investigating unproductive pathways, such as beta-hydride elimination or the formation of unreactive palladium dimers, can provide insights into how to suppress these side reactions and improve reaction efficiency. wikipedia.org
Advanced Mechanistic Probes: The use of advanced techniques, such as kinetic analysis and computational modeling, can help elucidate subtle mechanistic details, like the precise mode of catalyst activation or the potential for alternative pathways like "ring walking". researchgate.net
Advanced Computational Studies on Molecular Interactions and Dynamics
Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at an atomic level.
Conformational Analysis and Self-Association: Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can study the self-association of substituted benzoic acids in solution. bohrium.comucl.ac.uk These studies can reveal the propensity to form hydrogen-bonded dimers via the carboxylic acid groups and how this is influenced by the solvent and substituents on the benzene (B151609) ring. bohrium.com Such insights are critical for understanding crystallization behavior and physical properties. ucl.ac.uk
Substituent Effects: Theoretical studies can quantify the electronic effects of substituents on the properties of the benzoic acid scaffold. For example, DFT descriptors like chemical potential and the Fukui function can be used to analyze how electron-donating or electron-withdrawing groups influence the acidity of the carboxylic group. semanticscholar.org For this compound, the electron-donating nature of both the methyl and pyrrolidinyl groups would be expected to decrease the acidity compared to unsubstituted benzoic acid.
Interpreting Spectroscopic Data: Computational methods are invaluable for interpreting experimental data. For instance, calculated vibrational frequencies from DFT can be correlated with experimental Fourier-transform infrared (FTIR) spectra to identify specific vibrational modes, such as the C=O stretch of the carboxylic acid, and how they shift upon dimer formation or conformational changes. bohrium.comucl.ac.uk
Development of High-Throughput Derivatization Strategies
The carboxylic acid functionality is an excellent handle for creating chemical libraries for screening purposes. Developing high-throughput strategies to derivatize the this compound scaffold is a key area for future research.
Parallel Amide Synthesis: The most common derivatization of carboxylic acids is the formation of amides. nih.gov High-throughput synthesis can be achieved by reacting the parent acid with a diverse array of primary and secondary amines using automated liquid handlers and parallel reactors. This requires robust and reliable coupling reagents that work under standardized conditions with minimal purification.
Esterification and Other Transformations: Beyond amides, high-throughput methods for esterification using a library of alcohols can be developed. researchgate.net Furthermore, metallaphotoredox protocols that enable the direct use of the native carboxylic acid functionality for decarboxylative functionalizations could be adapted for high-throughput workflows, allowing for the rapid generation of alkylated or arylated derivatives. acs.org
Multicomponent Reactions: Designing multicomponent reactions where the aminobenzoic acid is one of the inputs can rapidly generate molecular complexity. For example, reactions involving aldehydes and isocyanides could produce a wide range of structurally diverse compounds from the core scaffold in a single step.
Integration with Materials Science or Catalysis Research (Conceptual)
The bifunctional nature of aminobenzoic acids makes them attractive building blocks for advanced materials and functional molecules.
Polymer Synthesis: Aminobenzoic acids can serve as monomers for the synthesis of specialty polymers. For example, poly(aminobenzoic acids) and their copolymers with aniline (B41778) have been synthesized and characterized, showing interesting thermal stability and electrical conductivity properties. uss.cl The specific substitution pattern of this compound could be exploited to create polymers with tailored solubility, thermal, and electronic characteristics for applications in organic electronics or as specialty coatings.
Functionalized Nanomaterials: Aminobenzoic acids can be used to functionalize the surface of nanomaterials. In one study, 4-aminobenzoic acid was used in the electrochemical exfoliation of graphite (B72142) to produce functionalized graphene oxide. nih.gov This material demonstrated enhanced performance as an electrocatalyst for the oxygen reduction reaction and as an electrode material for supercapacitors. nih.gov The pyrrolidinyl group in the target compound could offer unique electronic properties or act as an anchoring point for further modification if used in a similar application.
Ligand Design for Catalysis: The amino and carboxylate groups can act as a bidentate ligand, coordinating to metal centers. This opens up the possibility of using this compound or its derivatives as ligands in homogeneous catalysis. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the aromatic ring to influence the activity and selectivity of a metal catalyst in various chemical transformations.
Emerging Analytical Techniques for Structural and Purity Assessment
Ensuring the structural integrity and purity of a chemical compound is paramount. moravek.com While standard techniques are effective, emerging analytical methods offer greater precision, accuracy, and depth of information. arborpharmchem.comnovasolbio.com
Quantitative NMR (qNMR): Unlike chromatographic methods that often require a certified reference standard for the main component, quantitative ¹H NMR (qHNMR) can determine the purity of a substance on an absolute basis by comparing the integral of a analyte signal to that of a high-purity internal standard of known concentration. nih.gov This provides a highly accurate purity value and can simultaneously identify and quantify residual solvents and other impurities in a single experiment. novasolbio.comnih.gov
High-Resolution Mass Spectrometry (HRMS): For structural confirmation, especially in the context of isomerism, HRMS is a powerful tool. A challenge with substituted benzoic acid derivatives is differentiating positional isomers, which can be difficult with traditional tandem mass spectrometry. nih.gov Advanced HRMS techniques can exploit gas-phase fragmentation patterns, such as neighboring group participation effects, to confidently distinguish between ortho-, meta-, and para-substituted analogs. nih.gov
Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard tool for purity assessment. helixchrom.com Future research will likely focus on the use of mixed-mode chromatography columns, which combine reversed-phase and ion-exchange mechanisms. helixchrom.com These columns can provide superior separation for complex mixtures containing both polar and non-polar compounds, such as the parent acid and its various potential impurities or derivatives. helixchrom.com Derivatization with reagents like 2-nitrophenylhydrazine (B1229437) followed by HPLC-MS can be used for the sensitive detection and identification of carboxylic acids in complex matrices. nih.gov
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Future Directions/Emerging Aspects |
|---|---|---|---|
| HPLC-UV | Differential partitioning between mobile and stationary phases with UV detection. helixchrom.com | Robust, widely available, good for routine purity checks. | Use of mixed-mode columns for enhanced selectivity of polar and ionic compounds. helixchrom.com |
| GC-MS | Separation of volatile compounds followed by mass analysis. novasolbio.com | Excellent for volatile impurities (e.g., residual solvents), provides structural information. | Not ideal for non-volatile acids without derivatization. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. nih.gov | Provides molecular weight information for impurity identification. | High-resolution MS (HRMS) for accurate mass measurements and isomer differentiation. nih.gov |
| qNMR | Integration of NMR signals relative to a certified internal standard. nih.gov | Absolute quantification without a specific standard for the analyte, structural confirmation. novasolbio.comnih.gov | Broader adoption as a primary method for purity certification. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
